molecular formula C12H11ClN2S B6297125 4-Benzyl-5-chloro-2-(methylthio)pyrimidine CAS No. 118506-86-8

4-Benzyl-5-chloro-2-(methylthio)pyrimidine

Cat. No.: B6297125
CAS No.: 118506-86-8
M. Wt: 250.75 g/mol
InChI Key: ZNPZQVVMXGHNNK-UHFFFAOYSA-N
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Description

4-Benzyl-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C12H11ClN2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-chloro-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfur-containing group .

Scientific Research Applications

4-Benzyl-5-chloro-2-(methylthio)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrimidine: A closely related compound with similar chemical properties but lacking the benzyl group.

    5-Chloro-2-(methylthio)pyrimidine: Another similar compound with the chlorine atom at a different position.

Uniqueness

4-Benzyl-5-chloro-2-(methylthio)pyrimidine is unique due to the presence of both the benzyl and methylthio groups, which can impart specific chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-benzyl-5-chloro-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-16-12-14-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPZQVVMXGHNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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